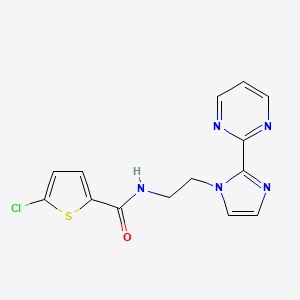
4-Carbamoyl-3-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Asymmetric Esterification and Kinetic Resolution
4-Carbamoyl-3-methoxybenzoic acid, closely related to derivatives like 4-methoxybenzoic acid, has been utilized in the domain of asymmetric synthesis and kinetic resolution. Notably, the use of 4-methoxybenzoic anhydride (PMBA) in combination with chiral catalysts, such as benzotetramisole (BTM), has demonstrated efficacy in the asymmetric esterification of free carboxylic acids with racemic alcohols, leading to the production of optically active carboxylic esters. This method underscores a strategic approach to directly produce chiral esters from racemic mixtures, leveraging the trans-acylation process to generate mixed anhydrides from acid components and benzoic anhydride derivatives (Shiina, Nakata, 2007).
Biosensor Development for Benzoic Acid Derivatives
The development of biosensors for the detection of benzoic acid derivatives highlights another significant area of research application. A study introduced a synthetic biosensor, named sBAD, designed for high throughput screening to facilitate the production of benzoic acid derivatives via metabolic engineering. This biosensor showcases the ability to detect various carboxylic acids, including p-aminobenzoic acid (pABA) and salicylic acid, illustrating its versatility and potential application in enhancing the sustainability of industrial processes by replacing traditional chemical techniques with microbial engineering (Castaño-Cerezo et al., 2020).
Encapsulation for Flavor Release
The encapsulation of flavor molecules like 4-hydroxy-3-methoxybenzoic acid (vanillic acid) into layered inorganic nanoparticles for controlled flavor release represents an innovative application in the food industry. This encapsulation technique has been successfully applied to produce vanillic acid-layered double hydroxide (LDH) nanohybrids. The systematic investigation into the structure and release kinetics of these nanohybrids opens new avenues for enhancing flavor profiles in food products, demonstrating the potential of 4-hydroxy-3-methoxybenzoic acid as a versatile platform for value-added applications (Hong, Oh, Choy, 2008).
Antibacterial Activity and Drug Synthesis
The exploration of vanillic acid and its derivatives, closely related to this compound, in the synthesis of novel compounds with potential antibacterial activity signifies a critical area of research. Novel ester/hybrid derivatives of vanillic acid have been synthesized and screened for antibacterial properties, suggesting the capacity of these derivatives to serve as potent chemotherapeutic agents. This research underscores the potential of this compound derivatives in developing new drug candidates, highlighting their relevance in medicinal chemistry and pharmaceutical applications (Satpute, Gangan, Shastri, 2018).
Safety and Hazards
Wirkmechanismus
Mode of Action
Based on its chemical structure, it can be inferred that it may undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-Carbamoyl-3-methoxybenzoic acid . .
Eigenschaften
IUPAC Name |
4-carbamoyl-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4H,1H3,(H2,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUFXZZOXPAYBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(Z)-2-(1,3-dioxoisoindolin-2-yl)-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2753216.png)
![3-[(9-Methylpurin-6-yl)amino]-1-thiophen-2-ylpropan-1-ol](/img/structure/B2753217.png)

![Tert-butyl N-[2-(4-methylpiperazin-2-yl)ethyl]carbamate](/img/structure/B2753221.png)

![ethyl 1-[7-(4-bromophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperidine-4-carboxylate](/img/structure/B2753224.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-({[1-(2-hydroxypropyl)piperidin-4-yl]methyl}amino)propanamide](/img/structure/B2753227.png)
![methyl 4,5-dimethoxy-2-{[(1-oxo-3-phenyl-3,4-dihydro-1H-isochromen-6-yl)carbonyl]amino}benzoate](/img/structure/B2753228.png)
![Ethyl 4-[2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2753230.png)

![N-(4-bromo-3-methylphenyl)-1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2753232.png)
![N-[1-(2-Chloropropanoyl)azetidin-3-yl]cyclobutanecarboxamide](/img/structure/B2753233.png)
